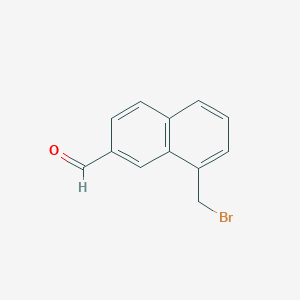

1-(Bromomethyl)naphthalene-7-carboxaldehyde

CAS No.:

Cat. No.: VC18806165

Molecular Formula: C12H9BrO

Molecular Weight: 249.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrO |

|---|---|

| Molecular Weight | 249.10 g/mol |

| IUPAC Name | 8-(bromomethyl)naphthalene-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2 |

| Standard InChI Key | GHRZFWVHOQOKRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C=O)C(=C1)CBr |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(Bromomethyl)naphthalene-7-carboxaldehyde belongs to the class of aromatic aldehydes. Its IUPAC name is 8-(bromomethyl)naphthalene-1-carbaldehyde, reflecting the substitution pattern on the naphthalene ring. Key structural features include:

-

Naphthalene core: A fused bicyclic aromatic system providing rigidity and planar geometry.

-

Bromomethyl group: A reactive electrophilic site at position 1, enabling nucleophilic substitution reactions.

-

Aldehyde functional group: A polar, electron-withdrawing group at position 7, facilitating condensation and redox reactions.

The compound’s structure has been confirmed via spectroscopic methods, including -NMR and -NMR, which reveal distinct signals for the aldehyde proton () and bromomethyl group () .

Table 1: Physical and Chemical Properties

Synthesis and Reaction Pathways

Synthetic Strategies

The primary route to 1-(Bromomethyl)naphthalene-7-carboxaldehyde involves bromination of naphthalene derivatives. Key steps include:

-

Functionalization of naphthalene: Introduction of a methyl group at position 1 via Friedel-Crafts alkylation.

-

Bromination: Treatment with (NBS) or to install the bromomethyl group.

-

Oxidation: Selective oxidation of a methyl group at position 7 to an aldehyde using reagents like or .

Alternative methods leverage palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of analogous brominated naphthalenes. For example, Grignard reagents or organozinc compounds can react with halogenated precursors under catalytic conditions to achieve regioselective functionalization .

Table 2: Representative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination-oxidation | NBS, , acetic acid | 60–75 | |

| Pd-catalyzed coupling | Pd(OAc), PCy, THF | 45–55 |

Applications in Medicinal and Materials Chemistry

Biological Activity

1-(Bromomethyl)naphthalene-7-carboxaldehyde has shown inhibitory activity against cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, CYP2C9), which are critical in drug metabolism. This property suggests potential utility in:

-

Drug-drug interaction studies: Modulating enzyme activity to alter pharmacokinetics.

-

Anticancer research: Targeting metabolic pathways in oncology .

Materials Science

The compound’s aromatic and electrophilic features make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume